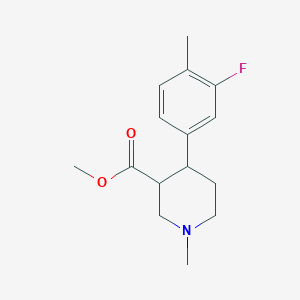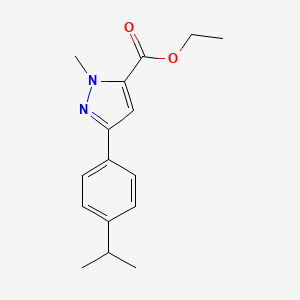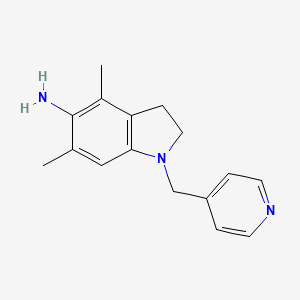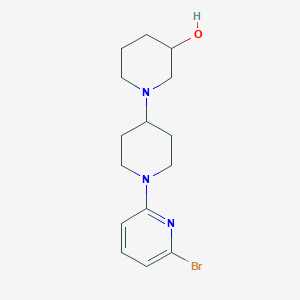
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring bearing a hydroxyl group
Métodos De Preparación
The synthesis of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine followed by the formation of the piperidine ring through cyclization reactions. The hydroxyl group is introduced via nucleophilic substitution or reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Aplicaciones Científicas De Investigación
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety may bind to enzymes or receptors, modulating their activity. The piperidine rings provide structural stability and enhance the compound’s ability to penetrate biological membranes. The hydroxyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol include:
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Lacks the additional piperidine ring and hydroxyl group.
1-(6-Bromopyridin-2-yl)piperidin-3-ol: Differs in the position of the hydroxyl group.
1-(6-Chloropyridin-2-yl)piperidin-4-yl)piperidin-3-ol: Contains a chlorine atom instead of a bromine atom. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H22BrN3O |
|---|---|
Peso molecular |
340.26 g/mol |
Nombre IUPAC |
1-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-3-ol |
InChI |
InChI=1S/C15H22BrN3O/c16-14-4-1-5-15(17-14)18-9-6-12(7-10-18)19-8-2-3-13(20)11-19/h1,4-5,12-13,20H,2-3,6-11H2 |
Clave InChI |
MKRAOFYBVDNNSX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2CCN(CC2)C3=NC(=CC=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


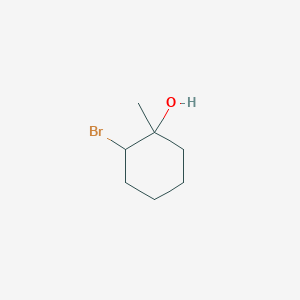

![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
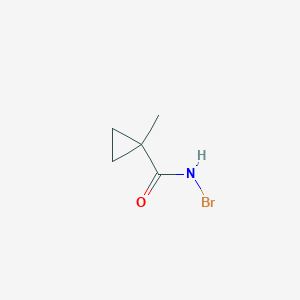

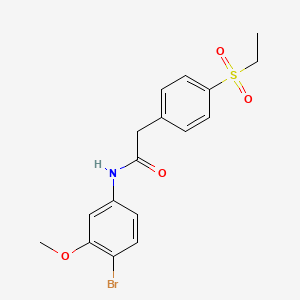
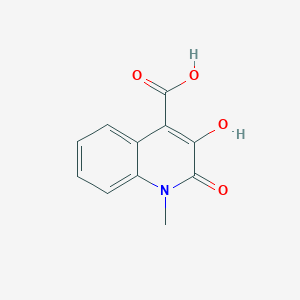
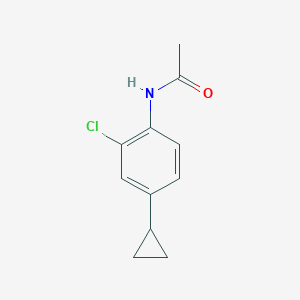
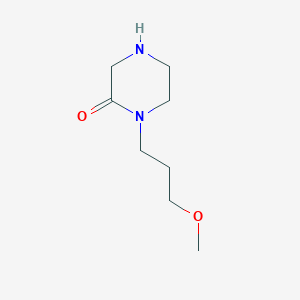
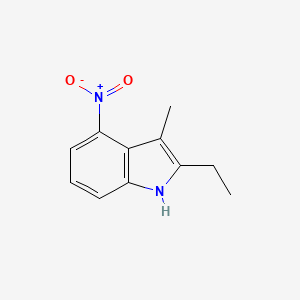
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)
